molecular formula C24H24N2O6 B14194055 2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] CAS No. 849938-46-1

2,2'-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide]

Cat. No.: B14194055
CAS No.: 849938-46-1
M. Wt: 436.5 g/mol
InChI Key: MHUILODFVSEAPS-UHFFFAOYSA-N
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Description

2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is an organic compound characterized by its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] typically involves a multi-step process. One common method includes the reaction of 1,4-phenylenebis(oxy)bis(acetyl chloride) with 4-methoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of advanced materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-[1,2-Phenylenebis(oxy)]diacetamide
  • 2,2’-[1,4-Phenylenebis(oxy)]diacetic acid
  • Hydroquinone bis(2-hydroxyethyl) ether

Uniqueness

2,2’-[1,4-Phenylenebis(oxy)]bis[N-(4-methoxyphenyl)acetamide] is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

849938-46-1

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

2-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenoxy]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C24H24N2O6/c1-29-19-7-3-17(4-8-19)25-23(27)15-31-21-11-13-22(14-12-21)32-16-24(28)26-18-5-9-20(30-2)10-6-18/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

MHUILODFVSEAPS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)OCC(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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